Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate can be synthesized through a multi-step process. One common method involves the esterification of 5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the use of 2,4-dimethoxybenzaldehyde as a starting material. This compound undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to further reaction steps, including oxidation and esterification, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the compound may act as an inhibitor of specific enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate can be compared with other similar compounds such as:
Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate: This compound has a shorter carbon chain but similar functional groups.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.
Ethyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate: This compound has a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the length of its carbon chain, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
ethyl 5-(2,4-dimethoxyphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-13(16)12-9-8-11(18-2)10-14(12)19-3/h8-10H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGPFNGWOWISSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645812 |
Source
|
Record name | Ethyl 5-(2,4-dimethoxyphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-15-1 |
Source
|
Record name | Ethyl 5-(2,4-dimethoxyphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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